- New TFA-free cleavage and final deprotection in Fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcoholOrganic Letters, 2012, 14(24), 6346-6349,
Cas no 91000-69-0 (Fmoc-Arg-OH)

Fmoc-Arg-OH Chemical and Physical Properties
Names and Identifiers
-
- FMOC-L-Arginine
- N-alpha-9-Fluorenylmethoxycarbonyl-L-arginine
- FMOC-Arg-OH
- Fmoc-L-Arg-OH*H2O
- N-α-Fmoc-L-Arginine
- Nα-Fmoc-L-arginine
- PARAGOS 300307
- (2S)-5-(amidinoamino)-2-[(fluoren-9-ylmethoxy)carbonylamino]pentanoic acid
- A-Fmoc-L-Arginine
- Fmoc-Arg(Pmc)-OH
- FMOC-L-ARG-OH
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-arginine
- Nalpha-Fmoc-L-arginine
- Fmoc-Arg
- Na-Fmoc-L-arginine
- PubChem9999
- N-
- N-A-FMOC-L-ARGININE
- KSC494E9B
- DVBUCBXGDWWXNY-SFHVURJKSA-N
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-guanidino-pentanoic acid
- AM81509
- AB02141
- (2S)-5-(diam
- N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-arginine (ACI)
- (2S)-5-Carbamimidamido-2-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)pentanoic acid
- N-FMOC-L-arginine
- α-FMOC-L-arginine
- EN300-650965
- HY-W013750
- Fmoc-Arg-OH, >=96.0%
- AKOS015837235
- (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- SCHEMBL120403
- DB-029817
- N-alpha-FMOC-L-ARGININE
- Na-(9-Fluorenylmethoxycarbonyl)-L-arginine
- (2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- MFCD00051770
- AKOS015906885
- CS-W014466
- AS-14291
- (((9H-fluoren-9-yl)methoxy)carbonyl)-L-arginine
- M03403
- 91000-69-0
- (2S)-5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
- J-300029
- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-L-ARGININE
- (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-5-GUANIDINOPENTANOIC ACID
- alfa-Fmoc-L-arginine
- DTXSID90369198
- Fmoc-Arg-OH
-
- MDL: MFCD00051770
- Inchi: 1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1
- InChI Key: DVBUCBXGDWWXNY-SFHVURJKSA-N
- SMILES: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CCCNC(N)=N
- BRN: 4828015
Computed Properties
- Exact Mass: 396.179755g/mol
- Surface Charge: 0
- XLogP3: 1.9
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 9
- Monoisotopic Mass: 396.179755g/mol
- Monoisotopic Mass: 396.179755g/mol
- Topological Polar Surface Area: 140Ų
- Heavy Atom Count: 29
- Complexity: 586
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
Experimental Properties
- Color/Form: Not available
- Density: 1.2722 (rough estimate)
- Melting Point: 145-150 °C (lit.)
145-160 °C (dec.) - Boiling Point: 520.14°C (rough estimate)
- Flash Point: No data available
- Refractive Index: 1.6620 (estimate)
- PSA: 137.53000
- LogP: 3.82340
- Specific Rotation: 9 º (c=1 DMF 24 ºC)
- Optical Activity: [α]/D +9.0±2.0°, c = 1% in DMF
- Sensitiveness: Moisture Sensitive
- Solubility: Not available
Fmoc-Arg-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:21
- Storage Condition:2-8°C
Fmoc-Arg-OH Customs Data
- HS CODE:29252900
Fmoc-Arg-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046573-100g |
Fmoc-Arg-OH |
91000-69-0 | 98% | 100g |
¥974.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F30100-100g |
Fmoc-Arg-OH |
91000-69-0 | 97% | 100g |
¥1396.0 | 2021-09-09 | |
Enamine | EN300-650965-10.0g |
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
91000-69-0 | 95% | 10g |
$40.0 | 2023-06-04 | |
Enamine | EN300-650965-0.05g |
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
91000-69-0 | 95% | 0.05g |
$19.0 | 2023-06-04 | |
Enamine | EN300-650965-50.0g |
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
91000-69-0 | 95% | 50g |
$115.0 | 2023-06-04 | |
Fluorochem | M03403-10g |
Fmoc-Arg-OH |
91000-69-0 | 95% | 10g |
£27.00 | 2022-02-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66665-25g |
Nalpha-Fmoc-L-arginine, 95% |
91000-69-0 | 95% | 25g |
¥5483.00 | 2023-03-09 | |
Enamine | EN300-650965-1.0g |
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
91000-69-0 | 95% | 1g |
$24.0 | 2023-06-04 | |
Enamine | EN300-650965-5.0g |
(2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
91000-69-0 | 95% | 5g |
$26.0 | 2023-06-04 | |
BAI LING WEI Technology Co., Ltd. | J60F620905-5g |
N Alpha-Fmoc-L-arginine |
91000-69-0 | 5g |
¥2720 | 2023-11-24 |
Fmoc-Arg-OH Production Method
Production Method 1
Production Method 2
- Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatizationJournal of Chromatography, 1990, 514(2), 227-39,
Production Method 3
1.2 Reagents: Amantadine ; rt
- Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometryAnalytical and Bioanalytical Chemistry, 2018, 410(19), 4725-4735,
Production Method 4
1.2 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 30 min, rt
1.3 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Water ; 2 h, rt
- Synthesis of an arginine tagged [Cys154-Arg180] fragment of NY-ESO-1: elimination of an undesired by-product using 'in house' resinsSynthesis, 2009, (20), 3460-3466,
Production Method 5
1.2 Reagents: Sodium carbonate Solvents: Acetonitrile , Water ; pH 8, 0 - 5 °C; overnight, 5 °C → rt
- Efficient procedure for the preparation of oligomer-free Nα-Fmoc amino acidsSynthetic Communications, 2009, 39(11), 2022-2031,
Fmoc-Arg-OH Raw materials
Fmoc-Arg-OH Preparation Products
Fmoc-Arg-OH Related Literature
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1. A new t-butyl-based acid-labile protecting group for the guanidine function of N α-fluorenylmethoxycarbonyl-arginineT. Johnson,R. C. Sheppard α-fluorenylmethoxycarbonyl-arginine. T. Johnson R. C. Sheppard J. Chem. Soc. Chem. Commun. 1990 1605
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Eric Valeur,Mark Bradley Chem. Soc. Rev. 2009 38 606
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André R. Paquette,Sterling R. Payne,Geoffrey A. McKay,Jordan T. Brazeau-Henrie,Micheal G. Darnowski,Anitha Kammili,Federico Bernal,Thien-Fah Mah,Samantha Gruenheid,Dao Nguyen,Christopher N. Boddy RSC Med. Chem. 2022 13 445
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Anne C. Conibear,Karine Farbiarz,Rupert L. Mayer,Maria Matveenko,Hanspeter K?hlig,Christian F. W. Becker Org. Biomol. Chem. 2016 14 6205
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André R. Paquette,Sterling R. Payne,Geoffrey A. McKay,Jordan T. Brazeau-Henrie,Micheal G. Darnowski,Anitha Kammili,Federico Bernal,Thien-Fah Mah,Samantha Gruenheid,Dao Nguyen,Christopher N. Boddy RSC Med. Chem. 2022 13 445
Additional information on Fmoc-Arg-OH
Fmoc-Arg-OH (CAS No. 91000-69-0): A Critical Building Block in Peptide Synthesis and Drug Development
The Fmoc-Arg-OH (9-fluorenylmethyl carbamate-L-arginine tert-butyl ester, CAS No. 91000-69-0) is a pivotal reagent in modern chemical biology and pharmaceutical research. This compound serves as a protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group ensures precise control over amino acid coupling during multi-step syntheses. The CAS No. 91000-69-0 uniquely identifies this compound within global chemical databases, ensuring accurate procurement and regulatory compliance across laboratories worldwide.
Recent advancements in Fmoc-based peptide synthesis have expanded the compound's applications beyond traditional SPPS. A 2023 study published in Nature Chemistry demonstrated its role in synthesizing cyclic peptides for targeted cancer therapies, leveraging the arginine residue's affinity for cell membrane interactions. The Fmoc protecting group's photolytic stability under UV light enables iterative deprotection-coupling cycles essential for constructing complex peptide architectures, such as those required for mimicking natural antimicrobial peptides.
In drug discovery pipelines, Fmoc-Arg-OH contributes to the development of bioconjugates through orthogonal deprotection strategies. Researchers at MIT recently utilized this reagent to create dual-functionalized peptides combining T-cell engagers with tumor-penetrating domains, achieving unprecedented efficacy in preclinical glioblastoma models. The compound's tert-butyl ester functionality also facilitates orthogonal protection schemes when combined with BOC or Alloc groups, enabling simultaneous modification of multiple peptide moieties during parallel synthesis campaigns.
Spectroscopic characterization confirms the compound's purity through distinct NMR signatures: the Fmoc group exhibits characteristic proton signals at δ 7.45–7.85 ppm (aromatic region), while the arginine side chain displays diagnostic resonances at δ 3.4–3.8 ppm (guanidinium protons). Mass spectrometry data (m/z 476.3 [M+H]+) aligns with theoretical calculations for C24H31N4O4, ensuring compositional accuracy critical for reproducible syntheses.
Cutting-edge applications now include its use in click chemistry platforms for post-synthetic functionalization. A 2024 Angewandte Chemie report detailed its integration into azide-functionalized peptides via copper-free click reactions, creating bioorthogonal handles for fluorescent labeling without disrupting biological activity. This approach has accelerated structure-function studies of GPCR-binding peptides at leading pharmaceutical companies like Vertex Pharmaceuticals.
In vaccine development, Fmoc-Arg-OH-derived sequences are being optimized as adjuvant components to enhance T-cell responses against viral epitopes. Collaborative research between Oxford University and Moderna demonstrated that arginine-rich peptides synthesized using this reagent significantly boosted mRNA vaccine immunogenicity in murine models, pointing to potential clinical applications against emerging pathogens.
Sustainability initiatives have driven innovations in its synthesis pathways, with green chemistry approaches reported by researchers at Stanford using microwave-assisted solvent-free conditions to reduce waste by ~65% compared to traditional protocols. These advancements maintain product purity (>98% HPLC) while aligning with ESG compliance requirements increasingly demanded by global regulatory bodies.
The compound's role extends into materials science through self-assembling peptide nanofiber fabrication. A recent ACS Nano study showcased its incorporation into hydrogel scaffolds with tunable mechanical properties, demonstrating potential for regenerative medicine applications such as cartilage repair and neural tissue engineering due to arginine's inherent cell adhesion promoting properties.
In diagnostic tool development, Fmoc-Arg-OH-based probes are being engineered as fluorescent sensors for intracellular pH monitoring via FRET mechanisms involving fluorogenic deprotection events. These systems provide real-time insights into lysosomal activity dynamics without requiring genetic modification of target cells.
Ongoing investigations explore its utility in PROTAC-mediated protein degradation strategies targeting oncogenic kinases. By incorporating arginine-containing ligands synthesized with this reagent into bifunctional molecules, researchers at Dana-Farber Cancer Institute achieved selective degradation of BRD4 proteins in acute myeloid leukemia models without off-target effects observed with small molecule inhibitors.
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